alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride
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Overview
Description
Alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group, an amino group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobiphenyl with piperidine and propanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their function and leading to various biological effects. The biphenyl group provides hydrophobic interactions, while the amino and piperidine groups can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: A simpler analog with similar structural features but lacking the piperidine and propanol groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Biphenyl derivatives: Compounds with various functional groups attached to the biphenyl core.
Uniqueness
Alpha-(4’-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to the combination of its biphenyl, amino, and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
CAS No. |
50910-32-2 |
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Molecular Formula |
C20H27ClN2O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15,21H2;1H |
InChI Key |
GUBUOLNFPAUHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)N)O.Cl |
Origin of Product |
United States |
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